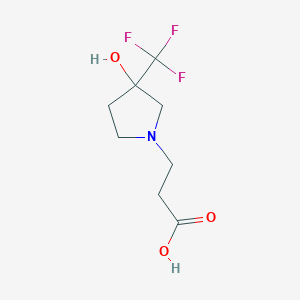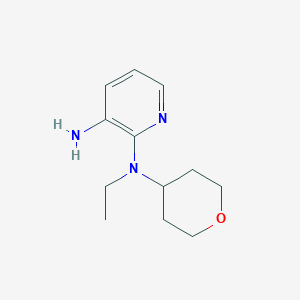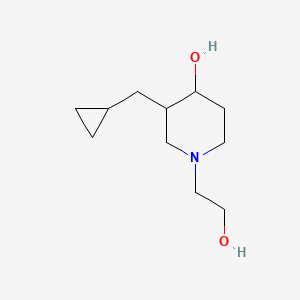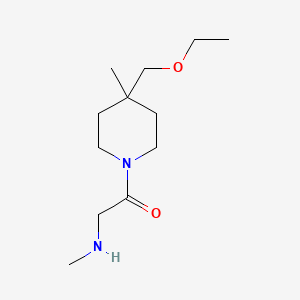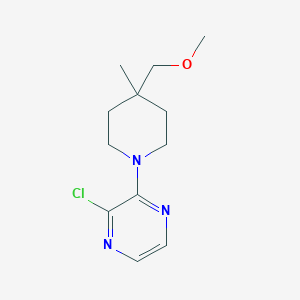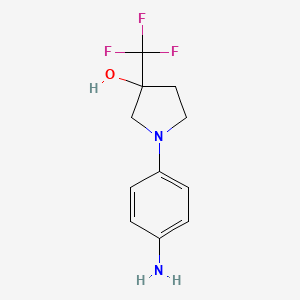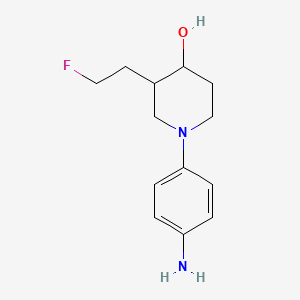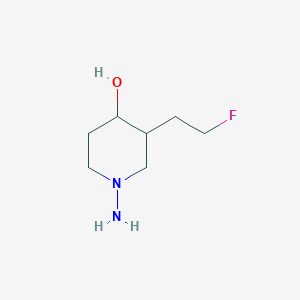![molecular formula C9H14ClF2N3 B1491554 Chlorhydrate de 4-[4-(difluorométhyl)-1H-pyrazol-1-yl]pipéridine CAS No. 2097965-21-2](/img/structure/B1491554.png)
Chlorhydrate de 4-[4-(difluorométhyl)-1H-pyrazol-1-yl]pipéridine
Vue d'ensemble
Description
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride (4-DMPP-HCl) is a synthetic molecule that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine containing five carbon atoms, and is a member of the pyrazole family, which is a heterocyclic aromatic compound. 4-DMPP-HCl is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Inhibition de la cyclooxygénase-2
Chlorhydrate de 4-[4-(difluorométhyl)-1H-pyrazol-1-yl]pipéridine : a été étudié pour son potentiel en tant qu'inhibiteur de la cyclooxygénase-2 (COX-2) . La COX-2 est une enzyme qui joue un rôle important dans le processus inflammatoire, et son inhibition peut conduire à des effets anti-inflammatoires. Des études de docking moléculaire et de théorie de la fonctionnelle de la densité (DFT) suggèrent que les dérivés de ce composé présentent de fortes affinités de liaison à la COX-2, ce qui pourrait en faire des agents précieux dans le développement de nouveaux médicaments anti-inflammatoires.
Chimie médicinale
Le groupe difluorométhyle dans ce composé influence considérablement sa réactivité et sa lipophilie, ce qui en fait un bloc de construction précieux en chimie médicinale . Son incorporation dans les molécules médicamenteuses peut améliorer leur stabilité métabolique et leur lipophilie, qui sont des facteurs cruciaux dans la conception des médicaments. Les dérivés de ce composé peuvent présenter diverses activités biologiques, notamment des propriétés antibactériennes, antifongiques et anticancéreuses.
Applications agrochimiques
En recherche agrochimique, les dérivés du This compound pourraient être utilisés pour développer de nouveaux pesticides ou herbicides . Le groupe difluorométhyle peut contribuer à la création de composés ayant une stabilité et une efficacité améliorées contre les ravageurs et les maladies agricoles.
Science des matériaux
Les propriétés chimiques et physiques uniques de ce composé en font un candidat pour le développement de nouveaux matériaux dans les applications scientifiques . Ses dérivés pourraient être utilisés pour synthétiser des matériaux ayant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité électrique améliorée.
Activité antibactérienne
Les dérivés du This compound ont montré une activité antibactérienne potentielle . La recherche indique que ces composés pourraient être efficaces contre une variété de souches bactériennes, ce qui est essentiel pour développer de nouveaux antibiotiques face à la résistance croissante aux antibiotiques.
Recherche anticancéreuse
Les dérivés du composé ont été explorés pour leurs propriétés anticancéreuses . La capacité d'inhiber la COX-2 est également pertinente dans la recherche sur le cancer, car la surexpression de la COX-2 est associée à divers cancers. Ces dérivés pourraient conduire à de nouveaux agents thérapeutiques pour le traitement du cancer.
Mécanisme D'action
Target of Action
The primary target of 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, leading to changes in the enzyme’s activity. The strong affinity of certain derivatives of the compound was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the compound and the essential amino acid residues of the receptor .
Biochemical Pathways
The interaction of 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride with the COX-2 enzyme affects the prostanoid biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostanoids, which are involved in inflammation and pain signaling.
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and reducing the production of prostanoids, the compound can alleviate symptoms associated with conditions like inflammation and pain .
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily synthesized compound, making it ideal for use in research applications. It is also relatively stable and has a long shelf life. However, 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride can be toxic if not handled properly, and it can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research involving 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride. These include further research into its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research into its potential therapeutic applications, such as its anti-inflammatory and anti-cancer effects, is warranted. Additionally, research into the development of more efficient and cost-effective synthesis methods for 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is needed. Finally, research into its potential toxicological effects and its potential for drug interactions should be conducted.
Propriétés
IUPAC Name |
4-[4-(difluoromethyl)pyrazol-1-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3.ClH/c10-9(11)7-5-13-14(6-7)8-1-3-12-4-2-8;/h5-6,8-9,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZVDHXKPSFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



